molecular formula C16H16ClNO3 B1199677 Fenoldopam CAS No. 67227-56-9

Fenoldopam

Cat. No. B1199677
CAS RN: 67227-56-9
M. Wt: 305.75 g/mol
InChI Key: TVURRHSHRRELCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fenoldopam involves complex organic chemistry techniques to construct its benzazepine backbone, which is essential for its activity at DA1 receptors. The chemical synthesis process ensures the creation of a racemic mixture, with the pharmacologically active component residing predominantly in one of the enantiomers. This synthesis process is crucial for producing fenoldopam with high purity and efficacy, allowing for its clinical utility in managing conditions requiring vasodilation.

Molecular Structure Analysis

Fenoldopam's molecular structure is characterized by its benzazepine core, which is critical for its selective agonism at DA1 receptors. The presence of specific functional groups, including chloro, hydroxy, and methoxy moieties, contributes to its pharmacodynamic properties. This structural configuration is fundamental to its ability to interact selectively with DA1 receptors, leading to its vasodilatory effects primarily in the renal vascular beds.

Chemical Reactions and Properties

Chemically, fenoldopam exhibits a profile that allows it to undergo various reactions, including metabolism and binding interactions with DA1 receptors. Its metabolism in the human body involves pathways such as glucuronidation and sulfation, primarily occurring in the liver. These metabolic processes are essential for the drug's elimination and help modulate its pharmacokinetic profile, ensuring therapeutic efficacy while minimizing toxicity.

Physical Properties Analysis

Fenoldopam's physical properties, including its solubility, stability, and formulation characteristics, are tailored for intravenous administration. These properties ensure that fenoldopam remains efficacious and safe for clinical use, particularly in acute settings where rapid onset of action is required. The drug's physical attributes are optimized to maintain stability and solubility in intravenous formulations, facilitating its use in managing hypertensive emergencies.

Chemical Properties Analysis

The chemical properties of fenoldopam, such as its pKa, lipophilicity, and receptor binding affinities, contribute to its pharmacological profile. The selective agonism at DA1 receptors is a result of its chemical structure, enabling specific interactions that induce vasodilation without significant off-target effects. These chemical attributes are crucial for fenoldopam's therapeutic application, allowing for targeted action with minimized adverse effects.

Scientific Research Applications

  • Hypertension Treatment

    • Application : Fenoldopam is used in the acute treatment of hypertension .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to vasodilation and a subsequent reduction in blood pressure .
    • Results : It’s been found effective in managing blood pressure in both hypertensive emergencies and in the perioperative setting .
  • Improvement of Renal Blood Flow

    • Application : Fenoldopam is used to improve renal blood flow .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to increased renal blood flow .
    • Results : Studies have shown that Fenoldopam can significantly increase renal blood flow and exert a renal protective effect in hypertensive patients with chronic kidney disease .
  • Prevention of Acute Kidney Injury

    • Application : Fenoldopam has been studied for its potential in preventing acute kidney injury .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to increased renal blood flow .
    • Results : Some studies suggest that Fenoldopam may reduce the incidence of post-operative acute kidney injury , but the results are not consistent across all studies .
  • Postoperative Hypertension Management

    • Application : Fenoldopam is used as an antihypertensive agent postoperatively .
    • Method : It’s administered intravenously (IV) to treat a hypertensive crisis . It works by selectively activating dopamine-1 receptors, leading to vasodilation and a subsequent reduction in blood pressure .
    • Results : It has been found effective in managing blood pressure postoperatively .
  • Hypertensive Crisis Management

    • Application : Fenoldopam is used intravenously (IV) to treat a hypertensive crisis .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to vasodilation and a subsequent reduction in blood pressure .
    • Results : It has been found effective in rapidly reducing blood pressure in hypertensive crisis situations .
  • Chronic Kidney Disease Management

    • Application : Fenoldopam is used to improve renal perfusion in hypertensive patients with concomitant chronic kidney disease .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to increased renal blood flow .
    • Results : It has been found beneficial in hypertensive patients with concomitant chronic kidney disease .
  • Management of Malignant Hypertension

    • Application : Fenoldopam is used for the in-hospital, short-term (up to 48 hours) management of severe hypertension when rapid, but quickly reversible, emergency reduction of blood pressure is clinically indicated, including malignant hypertension with deteriorating end-organ function .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to vasodilation and a subsequent reduction in blood pressure .
    • Results : It has been found effective in rapidly reducing blood pressure in malignant hypertension situations .
  • Severe Hypertension Management

    • Application : Fenoldopam is used for the management of severe hypertension .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to vasodilation and a subsequent reduction in blood pressure .
    • Results : It has been found effective in rapidly reducing blood pressure in severe hypertension situations .
  • Emergency Hypertension Management

    • Application : Fenoldopam is used to quickly lower blood pressure for a short period of time. It is usually given in an emergency situation, until you can be given other medicines to control your blood pressure .
    • Method : It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to vasodilation and a subsequent reduction in blood pressure .
    • Results : It has been found effective in rapidly reducing blood pressure in emergency hypertension situations .

Safety And Hazards

Fenoldopam should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

properties

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVURRHSHRRELCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67227-57-0 (mesylate), 67287-54-1 (hydrobromide)
Record name Fenoldopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0043896
Record name Fenoldopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.72e-01 g/L
Record name Fenoldopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration.
Record name Fenoldopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fenoldopam

CAS RN

67227-56-9, 67227-57-0
Record name Fenoldopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67227-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoldopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoldopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoldopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOLDOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoldopam
Reactant of Route 2
Fenoldopam
Reactant of Route 3
Fenoldopam
Reactant of Route 4
Fenoldopam
Reactant of Route 5
Fenoldopam
Reactant of Route 6
Fenoldopam

Citations

For This Compound
9,890
Citations
AJ Nichols, RR Ruffolo Jr… - American Journal of …, 1990 - academic.oup.com
… Fenoldopam is a selective dopamine 1 (DA 1 ) receptor agonist. … of fenoldopam resides in the R-enantiomer, which also shows weaker α 2 -adrenoceptor antagonist activity Fenoldopam …
Number of citations: 50 academic.oup.com
…, RR Luther, Fenoldopam Study Group - Academic …, 2000 - Wiley Online Library
… paring fenoldopam with SNP in the treatment of hypertensive emergency, fenoldopam and … Moreover, in contrast to treatment with SNP, treatment with fenoldopam improved creatinine …
Number of citations: 102 onlinelibrary.wiley.com
RN Brogden, A Markham - Drugs, 1997 - Springer
… However, unlike sodium nitroprusside, fenoldopam also increases renal blood flow and … profile of fenoldopam is generally similar to that of sodium nitroprusside, fenoldopam appears to …
Number of citations: 89 link.springer.com
VS Mathur, SK Swan, LJ Lambrecht, S Anjum… - Critical care …, 1999 - journals.lww.com
… , fenoldopam rapidly decreases blood pressure, increases renal blood flow, and maintains or improves the glomerular filtration rate. We sought to determine a dose of fenoldopam that …
Number of citations: 203 journals.lww.com
G Landoni, GGL Biondi-Zoccai, G Marino… - Journal of cardiothoracic …, 2008 - Elsevier
… controlled trials that used fenoldopam in the prevention or … Pooled estimates showed that fenoldopam consistently and … provides evidence that fenoldopam may confer significant …
Number of citations: 170 www.sciencedirect.com
A Morelli, Z Ricci, R Bellomo, C Ronco… - Critical care …, 2005 - journals.lww.com
… Accordingly, we sought to determine the safety and efficacy of fenoldopam for the … We randomized patients to a continuous infusion of either fenoldopam (n= 150) at 0.09 μg· kg− 1· min− …
Number of citations: 132 journals.lww.com
NL Allison, JW Dubb, JA Ziemniak… - Clinical …, 1987 - Wiley Online Library
… of fenoldopam but attenuated the increase in para-aminohippuric acid clearance. Fenoldopam … Our findings show that intravenous fenoldopam causes systemic arteriolar vasodilation, …
Number of citations: 89 ascpt.onlinelibrary.wiley.com
BA Berkowitz, EH Ohlstein - Cardiovascular Drug Reviews, 1987 - Wiley Online Library
… of fenoldopam has been described in detail (1,3,4,15,16,36,37,44). This section emphasizes the key features of the pharmacology of fenoldopam and new data. Fenoldopam is a …
Number of citations: 5 onlinelibrary.wiley.com
JA Tumlin, KW Finkel, PT Murray, J Samuels… - American journal of …, 2005 - Elsevier
… We hypothesized that administration of low-dose fenoldopam during early ATN would … or fenoldopam for 72 hours. Results: Overall, 22 of 80 patients (27.5%) in the fenoldopam group …
Number of citations: 164 www.sciencedirect.com
RM Stote, JW Dubb, RG Familiar… - Clinical …, 1983 - Wiley Online Library
Fenoldopam, a dopamine agonist, was evaluated in renal clearance studies during water … the renal effects of fenoldopam. These findings indicate that fenoldopam is an active renal …
Number of citations: 86 ascpt.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.